Enantiomeric Ratio in Ni-Catalyzed Reductive Carbamoyl-Alkylation
In the nickel-catalyzed enantioselective reductive carbamoyl-alkylation of alkenes to form chiral oxindoles, the use of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole as the ligand delivered one model product with an enantiomeric ratio (e.r.) of 96:4 [1]. This data serves as a performance baseline for the ligand in a modern, underexplored transformation; while no direct side-by-side comparison table with other 8-Quinox derivatives was provided in the primary source, the paper's stated premise is that 8-Quinox ligands, as a class, were specifically explored because they had been neglected relative to other oxazoline ligand families since 1998, and the successful realization of this challenging transformation highlights the enabling nature of the 8-quinolinyl scaffold [1].
| Evidence Dimension | Enantiomeric ratio (e.r.) for a specific substrate in Ni-catalyzed reductive cyclization |
|---|---|
| Target Compound Data | 96:4 e.r. (for product (S)-1,3-dimethyl-3-octylindolin-2-one) |
| Comparator Or Baseline | No direct comparator ligand data in this study; baseline is the class of 8-Quinox ligands, which were selected for their underexplored, enabling properties. |
| Quantified Difference | Not applicable (no direct comparator). Achieved 96:4 e.r. establishes functional viability of the scaffold. |
| Conditions | Ni(ClO4)2·6H2O (15 mol%), ligand (22 mol%), Mn (2.0 equiv.), LiBr (1.0 equiv.), NMP, nitrogen atmosphere, room temperature, 48 h. |
Why This Matters
This data point identifies a specific reaction where the 8-Quinox scaffold is active and highly enantioselective, guiding procurement for laboratories developing Ni-catalyzed reductive coupling methodologies where classic bis(oxazoline) or phosphine-oxazoline ligands may fail.
- [1] Luan, B., Tang, Z., & Wu, X. (2022). 8-Quinolinyl Oxazoline: Ligand Exploration in Enantioselective Ni-Catalyzed Reductive Carbamoyl-Alkylation of Alkene to Access the Chiral Oxindoles. Synlett, 33(18), 1847-1852. Supporting Information, p. S4. https://doi.org/10.1055/a-1863-8957 View Source
